molecular formula C26H25N3O4S2 B2850036 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-61-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2850036
CAS No.: 683260-61-9
M. Wt: 507.62
InChI Key: AJCFXFSCFFUPMK-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide ( 683260-61-9) is a synthetic small molecule with a molecular formula of C26H25N3O4S2 and a molecular weight of 507.62 g/mol . This benzothiazole-sulfonamide hybrid compound is of significant interest in medicinal chemistry and drug discovery research. Benzothiazole derivatives are a prominent class of heterocyclic compounds known for their broad spectrum of pharmacological activities, serving as key intermediates in the development of agents with fungicidal, anti-tuberculosis, anti-convulsant, and anti-inflammatory properties . The structural motif of incorporating a benzothiazole with a sulfonamide group is commonly explored in the design of molecules for targeting various enzymes and biological pathways . This compound is supplied for non-human research applications only and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with appropriate laboratory safety protocols. Available packaging quantities and current pricing can be provided upon request.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-12-14-29(15-13-17)35(32,33)20-9-6-18(7-10-20)25(31)27-19-8-11-23(30)21(16-19)26-28-22-4-2-3-5-24(22)34-26/h2-11,16-17,30H,12-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCFXFSCFFUPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a sulfonamide functional group. This combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Biological Activities

Compounds similar to this compound have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the hydroxy and sulfonamide groups may enhance the compound's ability to inhibit tumor growth.
  • Acetylcholinesterase Inhibition : Research has indicated that derivatives containing thiazole structures can act as effective inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. For instance, compounds similar to those studied in recent literature exhibited IC50 values as low as 2.7 µM against AChE .

The mechanisms through which this compound exerts its biological effects are under investigation. Key findings include:

  • Enzyme Inhibition : The compound's ability to inhibit AChE suggests a mechanism that involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
  • Molecular Interactions : Molecular docking studies have demonstrated promising binding interactions between the compound and AChE, indicating potential for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of compounds related to this compound:

Study ReferenceCompound TestedBiological ActivityIC50 Value
3iAChE Inhibition2.7 µM
4-(benzo[d]thiazole-2-yl) phenolsAnticancer ActivityVaried

The synthesis of this compound typically involves several steps, including:

  • Diazo-coupling : This method allows for the introduction of the benzothiazole moiety.
  • Knoevenagel Condensation : This step is crucial for forming the final amide structure.

Common conditions used in these reactions include various solvents and catalysts tailored to optimize yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include sulfonamide-linked triazoles, benzothiazole derivatives, and piperidine-containing sulfonylbenzamides. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:

Compound Key Structural Features Synthesis Route Functional Group Analysis
Target Compound
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Benzo[d]thiazole core, sulfonamide linker, 4-methylpiperidine, hydroxyphenyl substituent Likely involves coupling of benzo[d]thiazole-aryl intermediates with sulfonyl chloride derivatives. IR: ν(S=O) ~1350–1250 cm⁻¹; ν(OH) ~3200–3400 cm⁻¹; ν(C=N) in benzothiazole ~1600 cm⁻¹.
Triazole-thiones [7–9]
()
1,2,4-Triazole core, sulfonylphenyl group, difluorophenyl substituent Cyclization of hydrazinecarbothioamides via NaOH reflux. IR: ν(C=S) ~1247–1255 cm⁻¹; absence of C=O (~1663–1682 cm⁻¹) confirms triazole formation .
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
()
Pyridine-aniline backbone, 4-methylbenzenesulfonamide Reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride. Likely ν(S=O) ~1150–1250 cm⁻¹; ν(NH) ~3300 cm⁻¹ (sulfonamide and aniline NH groups) .
S-alkylated 1,2,4-triazoles [10–15]
()
Triazole-thioether linkage, halogenated acetophenone substituents Alkylation of triazole-thiones with α-halogenated ketones in basic media. IR: ν(C=O) ~1680 cm⁻¹ (ketone); ν(C-S) ~700–600 cm⁻¹. MS confirms S-alkylation over N-alkylation .

Key Differences and Implications

This difference may influence binding to hydrophobic enzyme pockets.

Sulfonamide Linkers :

  • The 4-methylpiperidine sulfonyl group in the target compound introduces steric bulk and basicity, contrasting with the simpler 4-methylbenzenesulfonamide in . This modification could enhance blood-brain barrier penetration or reduce off-target interactions.

Substituent Effects: The hydroxyphenyl group in the target compound provides a hydrogen-bond donor absent in difluorophenyl-substituted triazoles [7–9]. This may improve solubility or interactions with polar residues in binding sites. Halogen substituents in analogues [10–15] (e.g., fluorine) enhance metabolic stability but reduce solubility compared to the target’s non-halogenated structure .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving benzothiazole formation and sulfonamide coupling, whereas triazole derivatives [7–15] are synthesized via cyclization and alkylation, which are more scalable but yield less diverse pharmacophores .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, and how are critical intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole and sulfonamide moieties. Key steps include:

  • Thiazole ring formation : Cyclization of thioamides with α-halo ketones under reflux in DMF or DMSO .
  • Sulfonylation : Reaction of 4-(chlorosulfonyl)benzoyl chloride with 4-methylpiperidine in the presence of triethylamine to form the sulfonamide group .
  • Final coupling : Amide bond formation between intermediates using coupling agents like HBTU or EDCI .
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR, IR spectroscopy, and HPLC for purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation, 1^1H/13^13C NMR for functional group analysis, and X-ray crystallography for stereochemical resolution .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) with iodine vapor visualization .

Q. What solubility and stability properties are critical for pharmacological studies?

  • Methodological Answer :

  • Solubility : Moderate in DMSO (~10 mg/mL) and methanol; low aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic and sulfonamide groups .
  • Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis under acidic/alkaline conditions. Long-term storage at -20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the sulfonylation step?

  • Methodological Answer :

  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or acetonitrile to enhance reagent solubility and reduce hydrolysis .
  • Catalyst optimization : Add molecular sieves (3Å) to absorb moisture and improve reaction efficiency .
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide intermediate .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies be resolved?

  • Methodological Answer :

  • Assay validation : Standardize cell lines (e.g., HepG2 vs. HeLa) and confirm target specificity using siRNA knockdown or competitive binding assays .
  • Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical models (e.g., ANOVA with post-hoc tests) to address batch-to-batch variability .
  • Physicochemical profiling : Compare logP, plasma protein binding, and metabolic stability to explain discrepancies in in vivo vs. in vitro activity .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions with key residues .
  • QSAR modeling : Develop 2D/3D quantitative structure-activity relationship models to correlate substituent effects (e.g., methylpiperidine vs. morpholine) with activity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonamide group’s role in bioactivity?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-methylpiperidine sulfonamide with morpholine, pyrrolidine, or unsubstituted sulfonamides .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., carbonic anhydrase IX) .
  • Crystallographic analysis : Resolve co-crystal structures with target proteins to map sulfonamide interactions (e.g., hydrogen bonding with Thr199 in CAIX) .

Q. What strategies enable regioselective functionalization of the benzothiazole ring for derivative synthesis?

  • Methodological Answer :

  • Directing groups : Introduce nitro or methoxy groups at the 4-position to direct electrophilic substitution (e.g., bromination) .
  • Cross-coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst to attach aryl/heteroaryl groups at the 6-position .
  • Protection/deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during functionalization .

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